molecular formula C12H11N3O2 B1425556 N'-Hydroxy-2-phenoxypyridine-3-carboximidamide CAS No. 1016752-79-6

N'-Hydroxy-2-phenoxypyridine-3-carboximidamide

Cat. No.: B1425556
CAS No.: 1016752-79-6
M. Wt: 229.23 g/mol
InChI Key: GSVSUHTZMHNPNL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Nucleus Chemical Shift (δ, ppm) Assignment
^1H 6.8–7.5 (multiplet) Phenoxy aromatic protons
^1H 7.0–8.5 (multiplet) Pyridine ring protons
^1H 8.5–9.5 (broad) NH and OH groups
^13C ~110–160 Aromatic carbons
^13C ~160–170 C=N (amidoxime)

Data for analogous compounds (e.g., 2-phenoxynicotinimidamide) show pyridine C-3 carbon at ~145 ppm.

Infrared (IR) Spectroscopy

Band (cm⁻¹) Assignment
3200–3400 N–H/O–H stretches
1650–1670 C=N (amidoxime)
1240–1260 C–O–C (phenoxy)
1580–1600 Aromatic C=C

Similar amidoximes exhibit strong NH/OH bands at ~3300 cm⁻¹ and C=N stretches at ~1656 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λ_max : ~260–280 nm (π→π* transitions in aromatic systems).
  • Substituent effects: The phenoxy group may cause a bathochromic shift compared to unsubstituted pyridine.

Mass Spectrometry (MS)

  • Molecular Ion : m/z 229.085 (M⁺).
  • Fragmentation : Loss of hydroxylamine (NH2OH, m/z 33) and phenoxy group (C6H5O, m/z 93).

Tables
Table 1. Key spectroscopic assignments for this compound.

Technique Key Peaks Assignment
^1H NMR 7.2–8.3 ppm Pyridine/phenoxy protons
IR 1656 cm⁻¹ C=N stretch
MS m/z 229 Molecular ion

Table 2. Comparative molecular weights of related compounds.

Compound Molecular Formula Molecular Weight (g/mol)
Target C12H11N3O2 229.23
Analog C12H11N3O 213.24
Derivative C13H10F3N3O2 297.23

Properties

IUPAC Name

N'-hydroxy-2-phenoxypyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-11(15-16)10-7-4-8-14-12(10)17-9-5-2-1-3-6-9/h1-8,16H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVSUHTZMHNPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phenoxypyridine Core Synthesis

Phenoxypyridine derivatives are commonly synthesized by nucleophilic substitution of halogenated pyridines with phenol or phenolate ions under basic conditions. For example, potassium carbonate in polar aprotic solvents (e.g., dimethylformamide or 1,2-dimethoxyethane) under reflux facilitates the substitution of a 2-halopyridine with phenol to yield 2-phenoxypyridine intermediates.

Step Reagents/Conditions Notes
Halogenated pyridine + Phenol K2CO3, reflux in 1,2-dimethoxyethane High yield, mild conditions

This method is supported by analogous procedures such as the preparation of cyclopropyl-substituted phenoxypyridines using potassium carbonate in 1,2-dimethoxyethane under reflux, yielding 75% of the product.

Introduction of Carboximidamide Group at 3-Position

The carboximidamide group can be introduced by converting a nitrile or ester precursor at the 3-position into the amidine via reaction with hydroxylamine or amidine hydrochloride salts.

For example, amidoximes can be synthesized by the reaction of nitriles with hydroxylamine hydrochloride under basic conditions, often in methanol or aqueous media, followed by purification.

Step Reagents/Conditions Yield (%) Notes
Nitrile + NH2OH·HCl + base (KOH) MeOH, ice bath, stirring 30 min to 24 h 85-98% High purity amidoxime obtained

Hydroxylation of Carboximidamide to N'-Hydroxyamidine

Hydroxylation of the amidine nitrogen to form the N'-hydroxyamidine is typically achieved by treatment with hydroxylamine derivatives or by oxidative methods.

A representative method involves stirring amidoximes with KOH in methanol at low temperature, followed by controlled warming to room temperature to yield the N'-hydroxycarboximidamide.

Exemplary Preparation Protocol (Inferred from Related Compounds)

Step Procedure Conditions Yield (%) Reference
1 Dissolve 2-chloropyridine in suitable solvent, add phenol and potassium carbonate Reflux in 1,2-dimethoxyethane ~75%
2 Convert 3-position nitrile to amidoxime by reaction with hydroxylamine hydrochloride and base MeOH, ice bath, 30 min to 24 h 85-98%
3 Hydroxylate amidine nitrogen by stirring with KOH in MeOH Ice bath to room temperature High

Data Table Summarizing Key Reaction Conditions and Yields

Compound/Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Phenoxypyridine core formation 2-chloropyridine + phenol + K2CO3 1,2-dimethoxyethane Reflux 3 h 75 Nucleophilic aromatic substitution
Amidoxime formation Hydroxylamine hydrochloride + KOH Methanol 0°C to RT 30 min - 24 h 85-98 Conversion of nitrile to amidoxime
Hydroxylation to N'-hydroxyamidine KOH + amidoxime Methanol Ice bath to RT 30 min - 1 h High Formation of N'-hydroxy functionality

Research Findings and Notes

  • The use of potassium carbonate as a base in aprotic solvents for phenoxypyridine synthesis is well-documented and provides good yields under reflux conditions.
  • Hydroxylamine hydrochloride in the presence of a base such as KOH efficiently converts nitriles to amidoximes, which are key intermediates for carboximidamide derivatives.
  • Hydroxylation of amidines to N'-hydroxyamidines is achieved under mild basic conditions, often in methanol, with temperature control to optimize yield and purity.
  • Environmental considerations favor methods that minimize organic waste and avoid harsh nitration or oxidation reagents.
  • Direct patent literature on this compound is limited; however, synthetic strategies for closely related pyridine carboximidamides and phenoxypyridines provide a reliable basis for its preparation.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-phenoxypyridine-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthetic Routes

Synthesis Method Reagents Conditions
Reaction with hydroxylamineDCCControlled temperature
OxidationPotassium permanganateAqueous solution
ReductionLithium aluminum hydrideAnhydrous solvent

Antimicrobial Activity

N'-Hydroxy-2-phenoxypyridine-3-carboximidamide exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacteria and fungi, indicating potential use as an antimicrobial agent in pharmaceuticals. The mechanism involves disruption of microbial cell membranes and interference with essential metabolic pathways.

Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Anticancer Properties

Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its ability to target specific signaling pathways involved in tumor growth makes it a candidate for further development as an anticancer drug.

Case Study: Cancer Cell Line Studies
In vitro studies on human cancer cell lines have shown that this compound induces apoptosis via caspase pathway activation. These findings were published in Cancer Research, highlighting its potential role as an adjunct therapy in cancer treatment .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against neurotoxic enzymes like botulinum neurotoxin A (BoNT/A). It has shown inhibitory activity with IC50 values in the low micromolar range, suggesting its utility in treating neurotoxic conditions .

Similar Compounds

Compound Name Structural Differences Biological Activity
N'-Hydroxy-4-phenoxypyridine-3-carboximidamideDifferent position of phenoxy groupVaries in potency
N'-Hydroxy-6-phenoxypyridine-3-carboximidamideAdditional methyl or halogen substitutionsEnhanced antibacterial properties

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-phenoxypyridine-3-carboximidamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

N'-Hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide

  • Molecular Formula : C₁₁H₁₆N₄O
  • Molecular Weight : 220.28 g/mol
  • Key Features: Replaces the phenoxy group with a piperidin-1-yl substituent, introducing a basic aliphatic amine. This substitution likely enhances solubility in polar solvents compared to the phenoxy analog.

2-(2-Bromo-4-chlorophenoxy)-N'-hydroxypyridine-3-carboximidamide

  • Molecular Formula : C₁₂H₉BrClN₃O₂
  • Molecular Weight : 342.58 g/mol
  • Key Features: Incorporates bromo and chloro substituents on the phenoxy ring, significantly increasing molecular weight and steric bulk. The electron-withdrawing halogens may reduce nucleophilicity at the pyridine nitrogen but enhance electrophilic reactivity at the amidine group. This derivative is supplied by UkrOrgSynthesis Ltd., indicating specialized applications in halogenated intermediates .

Amidoxime Derivatives

3-Methylpyridine-2-amidoxime

  • Molecular Formula : C₇H₉N₃O
  • Molecular Weight : 151.17 g/mol
  • Key Features: Replaces the carboximidamide group with an amidoxime (-C(=NOH)NH₂) functionality. The compound (CAS: N/A) is marketed by Chongqing Chemdad Co. for use in coordination chemistry or as a ligand in catalysis .

Heterocyclic Carboximidamides with Extended Scaffolds

4,6-Dimethyl-N'-(3-pyridin-2-ylisoquinolin-1-yl)pyrimidine-2-carboximidamide

  • Molecular Formula : C₂₁H₁₈N₆
  • Molecular Weight : 366.42 g/mol
  • Key Features: Features a fused pyrimidine-isoquinoline scaffold with methyl substituents. This compound (CAS: N/A) is noted for its structural complexity, suggesting applications in medicinal chemistry or materials science .

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs): The phenoxy group in N'-Hydroxy-2-phenoxypyridine-3-carboximidamide deactivates the pyridine ring, reducing electrophilic substitution reactivity compared to unsubstituted analogs.
  • Halogen Substituents: Bromo and chloro groups in 2-(2-bromo-4-chlorophenoxy)-N'-hydroxy-3-carboximidamide (Section 2.1.2) introduce steric hindrance and polarizability, which may improve binding affinity in biological systems or stabilize intermediates in cross-coupling reactions .

Functional Group Comparisons

  • Hydroxyamidine vs. Amidoxime : The hydroxyamidine group (-NH-C(=NH)-OH) in the target compound allows for tautomerism and metal chelation, similar to amidoximes. However, amidoximes (e.g., 3-Methylpyridine-2-amidoxime) exhibit stronger chelating properties due to the oxime (-N-OH) group’s higher acidity .

Biological Activity

N'-Hydroxy-2-phenoxypyridine-3-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current knowledge on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound's chemical formula is C12H11N3O2C_{12}H_{11}N_3O_2, and its structure features a hydroxyl group, a phenoxy group, and a carboximidamide functional group. This unique arrangement contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of various enzymes, including those involved in neurotoxicity and cancer progression. For instance, it has been studied for its effects on botulinum neurotoxin A (BoNT/A), where it demonstrated inhibitory activity against the enzyme responsible for the neurotoxic effects of this pathogen. In a recent study, compounds similar to this compound showed IC50 values in the low micromolar range against BoNT/A LC .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Its structural components allow it to interact with bacterial cell membranes, potentially disrupting their integrity. In vitro studies have demonstrated effectiveness against various pathogenic strains, including resistant bacteria .

Anticancer Activity

Recent investigations into the anticancer properties of this compound suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The compound's mechanism appears to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Study 1: Neurotoxin Inhibition

In a study evaluating the efficacy of various compounds against BoNT/A, this compound was tested alongside other analogs. The results indicated a significant reduction in neurotoxic activity at concentrations as low as 5 µM, suggesting its potential as a therapeutic agent for neurotoxin exposure .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL, highlighting its potential as an alternative treatment for resistant infections .

Study 3: Cancer Cell Line Testing

In vitro tests on various cancer cell lines revealed that this compound could reduce cell viability by over 70% at concentrations of 10 µM after 48 hours of exposure. These findings underscore its potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to active sites on target enzymes, preventing substrate interaction.
  • Membrane Disruption : Its hydrophobic phenoxy group allows interaction with lipid bilayers, leading to increased permeability and cell lysis in bacteria.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells through modulation of key regulatory proteins involved in cell survival.

Q & A

Q. What are the optimal synthetic routes for N'-Hydroxy-2-phenoxypyridine-3-carboximidamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves condensation reactions between hydroxylamine derivatives and pyridine-based precursors. Key steps include:
  • Precursor Activation : Use coupling agents (e.g., EDCI/HOBt) to activate carboxylic acid intermediates.
  • pH Control : Maintain a pH of 7–8 during imidamide formation to minimize side reactions .
  • Temperature Optimization : Reactions often proceed at 60–80°C under inert atmospheres (N₂/Ar) to prevent oxidation .
    Yield Improvement :
  • Employ high-purity starting materials (>95%, verified by HPLC) .
  • Monitor reaction progress via TLC or LC-MS to terminate at peak conversion.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR for backbone assignment; focus on hydroxylamine proton signals (δ 9–11 ppm) and aromatic pyridine peaks .
  • Use DMSO-d₆ as a solvent to stabilize hydrogen bonding .
  • FT-IR : Confirm imidamide N–H/O–H stretches (3200–3500 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer :
  • Analytical Thresholds :
TechniqueParametersAcceptable Purity Threshold
HPLCC18 column, 0.1% TFA in H₂O/MeCN gradient≥95%
LC-MSQuadrupole MS with ESI ionizationNo detectable side peaks
  • Impurity Identification : Compare retention times with synthetic byproducts (e.g., unreacted hydroxylamine) .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction?

  • Methodological Answer :
  • Crystallization Issues : Hydrophilic hydroxyl groups may hinder crystal formation. Use mixed solvents (e.g., DMSO/EtOH) for slow evaporation .
  • Data Collection : Optimize SHELXL refinement by:
  • Applying TWIN/BASF commands for twinned crystals.
  • Using high-resolution data (≤1.0 Å) to resolve disordered phenoxy groups .
  • Validation : Cross-check with DFT-calculated bond lengths/angles .

Q. How do solvent effects and pH influence the stability and reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • Stability Studies :
  • Aprotic solvents (e.g., DMF, THF) enhance thermal stability but may reduce solubility.
  • Avoid aqueous acidic conditions (pH <5) to prevent hydrolysis of the imidamide bond .
  • Reactivity Profiling : Use stopped-flow UV-Vis spectroscopy to track kinetics of metal coordination (e.g., Fe³⁺, Cu²⁺) under varying pH .

Q. What computational modeling approaches are suitable for predicting the electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map frontier orbitals (HOMO/LUMO) for redox potential estimation .
  • Molecular Dynamics : Simulate solvation effects in water/DMSO using AMBER force fields.
  • Validation : Compare computed IR spectra with experimental data to refine force constants .

Q. How should contradictory data in spectroscopic analysis (e.g., NMR vs. X-ray results) be resolved?

  • Methodological Answer :
  • Case Example : If NMR suggests planar geometry but X-ray shows puckered pyridine rings:

Verify sample purity (HPLC).

Re-examine NMR solvent effects (DMSO vs. CDCl₃).

Perform variable-temperature NMR to detect conformational flexibility .

  • Statistical Tools : Use R-factors in SHELXL to quantify crystallographic model accuracy .

Safety and Handling

  • Critical Precautions :
    • Use PPE (gloves, goggles) to avoid dermal/ocular exposure .
    • Work in fume hoods; hydroxylamine derivatives may release toxic vapors above 100°C .
    • Store at –20°C under desiccation to prevent hygroscopic degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Hydroxy-2-phenoxypyridine-3-carboximidamide
Reactant of Route 2
N'-Hydroxy-2-phenoxypyridine-3-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.